ASLAN003 is a novel, potent, small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH) [, , , ]. It is being developed by ASLAN Pharmaceuticals for the treatment of acute myeloid leukemia (AML) [, , ]. ASLAN003 functions by binding to DHODH, a key enzyme involved in the de novo pyrimidine synthesis pathway [, , ]. By inhibiting this enzyme, ASLAN003 disrupts the production of pyrimidines, which are essential building blocks for DNA and RNA [, , ]. This disruption ultimately leads to the inhibition of cell growth and proliferation, particularly in rapidly dividing cells like leukemia cells [, , ].
ASLAN003's primary mechanism of action involves the inhibition of DHODH, a key enzyme in the de novo pyrimidine synthesis pathway [, , ]. This pathway is responsible for producing pyrimidines, essential components of DNA and RNA, which are crucial for cell growth and proliferation [, , ]. By inhibiting DHODH, ASLAN003 disrupts the production of these pyrimidines, leading to:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2